molecular formula C12H23NO4 B1587361 Di-tert-butyl iminodiacetate CAS No. 85916-13-8

Di-tert-butyl iminodiacetate

Cat. No. B1587361
CAS RN: 85916-13-8
M. Wt: 245.32 g/mol
InChI Key: SMXMBXPLRFTROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl iminodiacetate is a white solid that is soluble in organic solvents. It is used as a reagent for the preparation of primary amines from alkyl halides .

Synthesis Analysis

The synthesis of iminodiacetic acid involves the reaction of di-tert-butyl malonate with hydrazine hydrate. Liquid chromatography is used for qualitative analysis .

Molecular Structure Analysis

The molecular formula of Di-tert-butyl iminodiacetate is C12H23NO4, with a molecular weight of 245.32 g/mol. It has a secondary amine structure .

Chemical Reactions Analysis

Di-tert-butyl iminodiacetate is used in the synthesis of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, and other derivatives .

Scientific Research Applications

Chelation and Metal Ion Removal

Di-tert-butyl iminodiacetate, as part of certain imidazolium salts, has been utilized in removing metal ions from aqueous solutions. This application is significant in water treatment and environmental remediation. These salts form metal chelates with various metal ions like Cu(II), Ni(II), and Co(II), demonstrating the potential for efficient metal removal from contaminated water sources (Harjani et al., 2008).

Antifungal Properties

While not directly related to di-tert-butyl iminodiacetate, compounds with similar structures have shown significant biological activities. For instance, Schiff bases containing similar components exhibit a range of biological activities, including antifungal properties. This indicates the potential of di-tert-butyl iminodiacetate derivatives in medicinal research and development of antifungal agents (Carreño et al., 2015).

Polymerization Initiator

Di-tert-butyl derivatives have been used as initiators in polymerization processes. For example, di-tert-butyl peroxide, related to di-tert-butyl iminodiacetate, has been employed to initiate the polymerization of styrene, suggesting that di-tert-butyl iminodiacetate could potentially play a role in polymer chemistry (Allen & Bevington, 1961).

Protein and Peptide Modification

Compounds with tert-butyl groups, such as di-tert-butyl iminodiacetate, might be used in modifying amino groups in proteins and peptides. This application is crucial in biochemistry and molecular biology for studying protein structures and functions (Matsushima et al., 1972).

Synthesis of Benzoxazole Derivatives

Electrochemical methods involving compounds like di-tert-butyl iminodiacetate have been explored for synthesizing benzoxazole derivatives. This suggests its potential application in organic synthesis and drug development (Salehzadeh et al., 2013).

Safety And Hazards

Di-tert-butyl iminodiacetate may cause skin and eye irritation. Proper protective measures should be taken during handling .

Future Directions

Research on the applications of Di-tert-butyl iminodiacetate in drug development, materials science, and catalysis could provide valuable insights for future studies .

properties

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMBXPLRFTROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402803
Record name Di-tert-butyl iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl iminodiacetate

CAS RN

85916-13-8
Record name Di-tert-butyl iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-T-BUTYL IMINODIACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of t-butylglycine (1.40 g, 10.67 mmol) in acetonitrile (20 mL) cooled to 0° C. was added ethyldisopropylamine (1.86 mL, 10.67 mmol) and t-butyl bromoacetate (1.57 mL, 10.67 mmol). The resulting solution was stirred for 24 h at room temperature. The mixture was concentrated to dryness in vacuo, water was added and the solution was extracted with dichloromethane (3×70 mL). The combined organic phases were washed with brine (70 mL), dried over Na2SO4 and concentrated to dryness in vacuo. The crude material was purified by silica gel chromatography (20-80% EtOAc in hexanes) to give the compound 14 (0.88 g, 33.6%). 1H NMR (400 MHz, CDCl3) δ 1.43 (s, 18H), 3.30 (s, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
33.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl iminodiacetate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl iminodiacetate
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl iminodiacetate
Reactant of Route 4
Reactant of Route 4
Di-tert-butyl iminodiacetate
Reactant of Route 5
Reactant of Route 5
Di-tert-butyl iminodiacetate
Reactant of Route 6
Reactant of Route 6
Di-tert-butyl iminodiacetate

Citations

For This Compound
61
Citations
S Navath - Journal of BioEngineering and Drug Administration, 2021 - jbda.sciforce.org
… butyl) tert-butyl acetate with di-tert-butyl iminodiacetate. The tris-(nono fluoro … di-tert-butyl iminodiacetate as an initiator. The amide coupling reaction of 11 with di-tert-butyl iminodiacetate …
Number of citations: 0 jbda.sciforce.org
Y Ye, S Bloch, J Kao, S Achilefu - Bioconjugate chemistry, 2005 - ACS Publications
Synergistic multivalent interactions can amplify desired chemical or biological molecular recognitions. We report a new class of multicarboxylate-containing carbocyanine dye constructs …
Number of citations: 164 pubs.acs.org
H Destecroix, CM Renney, TJ Mooibroek… - Angewandte …, 2015 - Wiley Online Library
… The side chains were constructed from 10, which gives units with relatively long branches; the triester 11, 10 which gives medium-length units; and di-tert-butyl iminodiacetate (12), …
Number of citations: 70 onlinelibrary.wiley.com
M Woźny, J Pawłowska, A Osior, P Świder… - Chemical …, 2014 - pubs.rsc.org
… complex, in which one of the exocyclic groups on TAM 2+ was substituted by a proton as a consequence of methoxyl anion attack 10a or upon addition of di-tert-butyl iminodiacetate. …
Number of citations: 23 pubs.rsc.org
M Qi, M Hülsmann, A Godt - Synthesis, 2016 - thieme-connect.com
We disclose the syntheses of ethyl and tert-butyl esters of 4-chloro-PyMTA and 4-iodo-PyMTA from the commercially available chelidamic acid monohydrate in 39–67% overall yield. …
Number of citations: 15 www.thieme-connect.com
K Groves, AJ Wilson, AD Hamilton - Journal of the American …, 2004 - ACS Publications
… The Z-protected 4-(aminomethyl) benzoic acid (260 mg, 0.91 mmol), di-tert-butyl-iminodiacetate (250 mg, 1.0 mmol) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (…
Number of citations: 60 pubs.acs.org
H Liu, M Puchberger, U Schubert - Chemistry–A European …, 2011 - Wiley Online Library
… We chose two different secondary amines, di-tert-butyl iminodiacetate and iminodiethanol, to react with 2. Unfortunately, the solubility of 2 in DMF was poor and the reaction was slow, …
MJ Remuiñán, H Román, MT Alonso… - Journal of the …, 1993 - pubs.rsc.org
… A solution of di-tert-butyl iminodiacetate (0.25 g, 0.2 mmol) in dry acetonitrile (5 cm3) was added to a mixture of sodium carbonate (0.5 g) and dibromide 4 (0.2 g, 0.5 mmol) in …
Number of citations: 71 pubs.rsc.org
ZX Jiang, YB Yu - The Journal of organic chemistry, 2010 - ACS Publications
… After the reaction mixture was stirred for 15 min, di-tert-butyl iminodiacetate (10.4 g, 42.5 mmol) was added and the resulting mixture was stirred at rt for 6 h. Water (20 mL) was added to …
Number of citations: 36 pubs.acs.org
Y Ye, S Bloch, S Achilefu - Journal of the American Chemical …, 2004 - ACS Publications
Polyvalent carboxylate-terminating near-infrared (NIR) carbocyanine molecular beacons were prepared by homologation of reactive carboxyl groups of the beacon with imino diacetic …
Number of citations: 65 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.